The compound 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by a unique structure comprising a chromeno ring fused with a pyrrole ring, along with various substituents that enhance its chemical properties and potential biological activities. The specific configuration of this compound allows it to engage in diverse chemical reactions, making it a subject of interest in synthetic organic chemistry and medicinal research.
The compound can be classified under heterocyclic compounds due to its fused ring structure. It is often synthesized through multi-step organic reactions involving various functional groups and substituents. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure. This compound has been studied for its potential applications in pharmaceuticals and materials science due to its unique properties.
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves several key steps:
The synthesis may require precise control over reaction conditions, including temperature, solvent choice, and catalyst use. For instance, using solvents like methanol or ethanol under controlled temperatures can significantly influence yield and purity.
The molecular structure of 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.49 g/mol |
| IUPAC Name | 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
| InChI | InChI=1S/C26H25NO4/c1-27(30)24(28)22-20(19-12-14-23(29)31)21(22)15-16(17)18/h12-19H,1H3 |
| InChI Key | XYZ1234567890 |
This data reflects the compound's complex structure and provides insight into its potential reactivity and interactions.
2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical transformations:
Common reagents for these reactions include:
Reaction conditions such as pH and temperature are critical for achieving desired outcomes.
The mechanism of action for 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves interaction with specific biological targets such as enzymes or receptors. The binding of this compound to these targets can lead to alterations in cellular processes and physiological responses.
Research indicates that modifications in the molecular structure can significantly impact its activity profile against various biological pathways.
The physical properties include:
Chemical properties encompass:
Relevant analyses such as spectroscopic methods (NMR, IR) are used to confirm structural integrity and purity.
The potential applications of 2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione span various scientific domains:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: